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Compound of Interest

Compound Name: N-Benzylformamide

Cat. No.: B155507

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for N-
Benzylformamide (CsHoNO), a compound of interest in various research and development
sectors. The following sections present key spectral data obtained through Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

'H NMR Spectral Data

Proton NMR (*H NMR) spectroscopy provides information on the number, environment, and
connectivity of hydrogen atoms in a molecule.

Table 1: *H NMR Spectral Data for N-Benzylformamide
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Spectrometer . .
Chemical Shift L .
Solvent Frequency Multiplicity Assignment
(3) ppm
(MHz)
CDCls 399.65 8.47 s H-C(O)
7.41-7.27 m Ar-H
4.53 d CH:
2.90 brs NH
DMSO-de 399.65 8.52 t NH
8.15 d H-C(O)
7.33-7.25 m Ar-H
4.31 d CH:

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

13C NMR Spectral Data

Carbon-13 NMR (33C NMR) spectroscopy provides information about the carbon skeleton of a

molecule.[1]

Table 2: 13C NMR Spectral Data for N-Benzylformamide in CDCls

Chemical Shift (d) ppm Assignment

162.6 C=0

138.1 Ar-C (quaternary)

128.7 Ar-CH

127.8 Ar-CH

127.5 Ar-CH

45.0 CH:
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Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of N-
Benzylformamide.

. Sample Preparation:
Weigh approximately 5-10 mg of N-Benzylformamide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs or
DMSO-ds) in a clean, dry vial.[2]

Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5
mm NMR tube to remove any particulate matter.[2]

Cap the NMR tube securely.
. Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous magnetic field, which is crucial for high-
resolution spectra.[3]

Tune and match the probe for the appropriate nucleus (*H or 13C).
. Data Acquisition (*H NMR):
Use a standard single-pulse experiment.
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

Set a relaxation delay of 1-2 seconds between scans.
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. Data Acquisition (*3C NMR):

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to
simplify the spectrum and enhance sensitivity.[3]

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

Acquire a larger number of scans compared to *H NMR to compensate for the lower natural
abundance and sensitivity of the 3C nucleus (this can range from several hundred to several
thousand scans depending on the sample concentration).[2]

Use a relaxation delay of 2-5 seconds.[3]
. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
Perform baseline correction to obtain a flat baseline.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS, at O ppm).
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NMR Experimental Workflow
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

Table 3: Key IR Absorption Bands for N-Benzylformamide

Wavenumber (cm~12) Intensity Assignment

~3300 Strong, Broad N-H stretch

~3060 Medium Aromatic C-H stretch
~2850 Medium Aliphatic C-H stretch
~1660 Strong C=0 stretch (Amide I)
~1540 Medium N-H bend (Amide II)
~1450 & ~1495 Medium Aromatic C=C stretch

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr
pellet, ATR, or solution).

Experimental Protocol for FT-IR Spectroscopy

1. KBr Pellet Method:

e Grind 1-2 mg of N-Benzylformamide with approximately 100-200 mg of dry, IR-grade
potassium bromide (KBr) using an agate mortar and pestle.[4][5] The mixture should be a
fine, homogeneous powder.[5]

o Transfer the powder to a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

[6]
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o Carefully remove the pellet from the die and place it in the sample holder of the FT-IR
spectrometer.

e Acquire a background spectrum of the empty sample compartment.
e Acquire the sample spectrum.
2. Attenuated Total Reflectance (ATR) Method:

e Place a small amount of solid N-Benzylformamide directly onto the ATR crystal (e.qg.,
diamond or zinc selenide).[7][8]

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.

[7]
e Acquire a background spectrum of the clean, empty ATR crystal.

e Acquire the sample spectrum.

KBr Pellet Method
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IR Sample Preparation Methods

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight and elemental composition of a compound, as well
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as to

Ma

elucidate its structure through fragmentation patterns.

ss Spectral Data

The mass spectrum of N-Benzylformamide typically shows a prominent molecular ion peak

and characteristic fragment ions.

Table 4: Mass Spectrometry Data for N-Benzylformamide (Electron lonization)

m/z Relative Intensity Assignment
135 High [M]* (Molecular lon)
106 High [M - CHOJ*
91 High [C7H7]* (Tropylium ion)
77 Medium [CeHs]* (Phenyl ion)
44 Medium [H2NCOJ*
Note: Relative intensities can vary depending on the instrument and ionization conditions.

Experimental Protocol for Mass Spectrometry
1. Gas Chromatography-Mass Spectrometry (GC-MS):

o Sample Preparation: Prepare a dilute solution of N-Benzylformamide (approximately 10-

10

0 ug/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]

e GC Conditions:

[e]

o

[¢]

o

Injector: Split/splitless injector, typically at 250 °C.
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes,
then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
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e MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 40-400.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

o Sample Preparation: Prepare a dilute solution of N-Benzylformamide (approximately 1-10
pg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

e LC Conditions:
o Column: Areversed-phase column (e.g., C18).

o Mobile Phase: A gradient of water and acetonitrile, both typically containing a small
amount of formic acid (e.g., 0.1%) to aid ionization.

o Flow Rate: 0.2-0.5 mL/min.
» MS Conditions:
o lonization Mode: Electrospray lonization (ESI) in positive ion mode.
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
o Scan Range: m/z 50-500.

o For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by
selecting the precursor ion (e.g., [M+H]* at m/z 136) and subjecting it to collision-induced
dissociation (CID).[10]
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Relationship Between Spectroscopic Techniques and Structural Information

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155507#n-benzylformamide-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/80654
https://www.benchchem.com/product/b155507#n-benzylformamide-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b155507#n-benzylformamide-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b155507#n-benzylformamide-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b155507#n-benzylformamide-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155507?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

